ethyl 4-(4-methylphenyl)-6-{[(1-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
ETHYL 6-{[(1-METHYL-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]METHYL}-4-(4-METHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds. It is synthesized through a series of chemical reactions involving various reagents and catalysts.
Preparation Methods
The synthesis of ETHYL 6-{[(1-METHYL-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]METHYL}-4-(4-METHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves a multi-step process. One of the key steps is the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) . This reaction is followed by the Huisgen 1,3-dipolar cycloaddition in a convergent four-step route . The product is obtained with a high yield of 84% .
Chemical Reactions Analysis
ETHYL 6-{[(1-METHYL-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]METHYL}-4-(4-METHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP) and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
In medicinal chemistry, it has shown promise as an anticancer agent by inhibiting the proliferation of cancer cells . Additionally, it has demonstrated antimicrobial activity against a range of microorganisms . In the field of organic synthesis, it serves as a valuable intermediate for the preparation of other complex molecules .
Mechanism of Action
The mechanism of action of ETHYL 6-{[(1-METHYL-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]METHYL}-4-(4-METHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a kinesin-5 inhibitor, which plays a crucial role in the separation of genetic material during mitosis . The inhibition of this enzyme leads to cell cycle arrest and subsequent apoptosis of cancer cells .
Comparison with Similar Compounds
When compared to other similar compounds, ETHYL 6-{[(1-METHYL-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]METHYL}-4-(4-METHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE stands out due to its unique structural features and biological activities. Similar compounds include other dihydropyrimidinones and triazole derivatives, which also exhibit anticancer and antimicrobial properties . the specific combination of functional groups in this compound enhances its potency and selectivity .
Properties
Molecular Formula |
C18H21N5O3S |
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Molecular Weight |
387.5 g/mol |
IUPAC Name |
ethyl 4-(4-methylphenyl)-6-[(2-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C18H21N5O3S/c1-4-26-16(24)14-13(9-27-18-19-10-20-23(18)3)21-17(25)22-15(14)12-7-5-11(2)6-8-12/h5-8,10,15H,4,9H2,1-3H3,(H2,21,22,25) |
InChI Key |
OUMDQMOMGFWGKY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)C)CSC3=NC=NN3C |
Origin of Product |
United States |
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